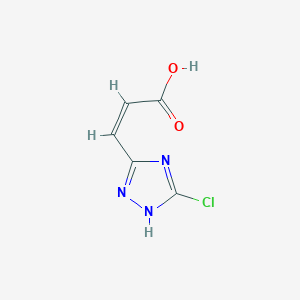

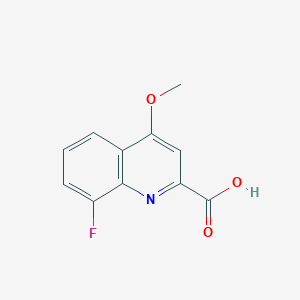

![molecular formula C12H8FN3O B1396470 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338692-17-3](/img/structure/B1396470.png)

2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Übersicht

Beschreibung

The compound “2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a fluorinated analogue of phenazocine . It is an opioid drug of the benzomorphan group . It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of the compound is complex. It contains a fluorophenyl group attached to a pyrazolo[1,5-a]pyrazin-4(5H)-one core .Wissenschaftliche Forschungsanwendungen

Synthesis and Cancer Cell Inhibition

A series of derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, including 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, were synthesized and showed inhibitory effects against lung cancer cells A549 and H322. These compounds were synthesized through microwave-assisted, solvent-free reactions and their structures confirmed by various spectroscopic methods. Preliminary biological evaluations indicated dosage-dependent inhibition of cancer cell growth (Zheng et al., 2011).

Fluorescent Properties for Spectroscopy

These compounds also exhibit fluorescent properties, making them useful for UV-vis absorption and fluorescence spectroscopy. The effect of pH on the UV-vis absorption of these compounds in methanol-H2O solutions was also studied, providing insights into their optical properties and potential applications in spectroscopic analysis (Zheng et al., 2011).

Synthesis and Biological Evaluation for Autophagy Modulation

Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for potential use against A549 lung cancer cells. These compounds showed inhibitory effects on cell growth, potentially modulating autophagy. The study provided insights into the structure-activity relationships, highlighting the importance of certain phenyl groups for enhanced efficacy (Zhang et al., 2008).

Ferrocenyl Derivatives for A549 Cell Growth Inhibition

Additionally, novel ferrocenyl pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and shown to inhibit the growth of A549 cells. These compounds were characterized by NMR, IR, HRMS, and X-ray diffraction analysis, and exhibited cell cycle arrest properties (Xie et al., 2010).

Potential in Antimicrobial and Herbicidal Applications

Further research indicates the potential of these compounds in antimicrobial and herbicidal applications. For instance, certain pyrazole derivatives exhibited notable antibacterial and antifungal activities, while others demonstrated herbicidal activities against specific plant species (Ragavan et al., 2010), (Luo et al., 2017).

Photovoltaic Applications

Additionally, a study on polymer photovoltaic applications utilized 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine derivatives, emphasizing the versatility of these compounds in the field of renewable energy (Li et al., 2010).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKOTDDNGYIJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)

![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)

![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)

![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)